molecular formula C14H18BrNO2 B12952333 (1S,2S)-2-((3-Bromophenyl)amino)cyclohexyl acetate

(1S,2S)-2-((3-Bromophenyl)amino)cyclohexyl acetate

Cat. No.: B12952333
M. Wt: 312.20 g/mol
InChI Key: LQBLDNLVQNFGCU-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-2-((3-Bromophenyl)amino)cyclohexyl acetate is an organic compound that features a cyclohexyl acetate moiety substituted with a 3-bromophenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-((3-Bromophenyl)amino)cyclohexyl acetate typically involves the following steps:

    Formation of the cyclohexyl acetate core: This can be achieved through the esterification of cyclohexanol with acetic acid under acidic conditions.

    Introduction of the 3-bromophenylamino group: This step involves the nucleophilic substitution reaction of 3-bromoaniline with the cyclohexyl acetate derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-((3-Bromophenyl)amino)cyclohexyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(1S,2S)-2-((3-Bromophenyl)amino)cyclohexyl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,2S)-2-((3-Bromophenyl)amino)cyclohexyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it could inhibit the activity of a particular enzyme, thereby affecting the metabolic processes within the cell.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S)-2-((3-Bromophenyl)amino)cyclohexyl acetate is unique due to its specific substitution pattern and the presence of both a cyclohexyl acetate moiety and a 3-bromophenylamino group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H18BrNO2

Molecular Weight

312.20 g/mol

IUPAC Name

[(1S,2S)-2-(3-bromoanilino)cyclohexyl] acetate

InChI

InChI=1S/C14H18BrNO2/c1-10(17)18-14-8-3-2-7-13(14)16-12-6-4-5-11(15)9-12/h4-6,9,13-14,16H,2-3,7-8H2,1H3/t13-,14-/m0/s1

InChI Key

LQBLDNLVQNFGCU-KBPBESRZSA-N

Isomeric SMILES

CC(=O)O[C@H]1CCCC[C@@H]1NC2=CC(=CC=C2)Br

Canonical SMILES

CC(=O)OC1CCCCC1NC2=CC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.